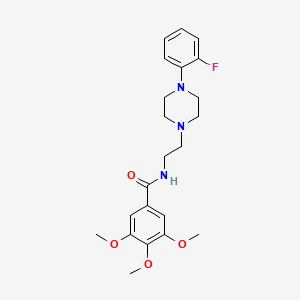

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3,4,5-trimethoxybenzamide

Beschreibung

Eigenschaften

IUPAC Name |

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-3,4,5-trimethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28FN3O4/c1-28-19-14-16(15-20(29-2)21(19)30-3)22(27)24-8-9-25-10-12-26(13-11-25)18-7-5-4-6-17(18)23/h4-7,14-15H,8-13H2,1-3H3,(H,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJLYDKKOYXSDQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3,4,5-trimethoxybenzamide typically involves multiple steps:

Formation of the Piperazine Intermediate: The initial step involves the reaction of 2-fluoroaniline with ethylene oxide to form 2-(2-fluorophenyl)ethanol, which is then converted to 2-(2-fluorophenyl)ethylamine. This amine is reacted with piperazine to form the intermediate 2-(4-(2-fluorophenyl)piperazin-1-yl)ethanol.

Formation of the Benzamide Intermediate: 3,4,5-trimethoxybenzoic acid is converted to its corresponding acid chloride using thionyl chloride. This acid chloride is then reacted with the piperazine intermediate to form this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding hydroxyl groups.

Reduction: The amide group can be reduced to an amine.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst can be employed.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used.

Major Products

Oxidation: Formation of hydroxylated derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted derivatives with different nucleophiles.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Antidepressant Activity

Research indicates that compounds similar to N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3,4,5-trimethoxybenzamide exhibit antidepressant properties. A study highlighted the antidepressant and anxiolytic activities of structurally related piperazine derivatives in rodent models, suggesting that modifications to the piperazine structure can enhance efficacy .

2. Anticonvulsant Effects

The compound's analogs have shown promise as anticonvulsants in animal models. For instance, derivatives of piperazine have been evaluated for their ability to prevent seizures induced by maximal electroshock and other convulsants . This suggests that this compound may possess similar anticonvulsant properties.

3. Inhibition of Nucleoside Transporters

Recent studies have identified the compound as a potential inhibitor of equilibrative nucleoside transporters (ENTs), which are crucial for nucleotide synthesis and regulation of adenosine functions in cells. Compounds with similar structures have been shown to selectively inhibit ENT2 over ENT1, indicating possible applications in cancer therapy where ENTs play a significant role in drug resistance .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is vital for optimizing the pharmacological properties of this compound. Research has demonstrated that substituents on the piperazine ring significantly influence the biological activity of related compounds. For example, variations in the fluorine substitution pattern on the phenyl ring can alter binding affinity and selectivity towards specific biological targets .

Case Study 1: Antidepressant Activity

A study involving the evaluation of various piperazine derivatives found that certain modifications led to enhanced serotonergic activity, which is crucial for antidepressant effects. The specific derivative containing the 2-fluorophenyl group showed improved efficacy compared to its non-fluorinated counterparts .

Case Study 2: Anticonvulsant Properties

In another investigation, a series of piperazine-based compounds were tested for their anticonvulsant effects using established animal models. The results indicated that compounds with similar structural motifs to this compound demonstrated significant reductions in seizure frequency and severity .

Wirkmechanismus

The mechanism of action of N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The piperazine ring and the fluorophenyl group are crucial for binding to these targets, while the trimethoxybenzamide moiety may modulate the compound’s pharmacokinetic properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(2-(4-(2-chlorophenyl)piperazin-1-yl)ethyl)-3,4,5-trimethoxybenzamide

- N-(2-(4-(2-bromophenyl)piperazin-1-yl)ethyl)-3,4,5-trimethoxybenzamide

- N-(2-(4-(2-methylphenyl)piperazin-1-yl)ethyl)-3,4,5-trimethoxybenzamide

Uniqueness

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3,4,5-trimethoxybenzamide is unique due to the presence of the fluorine atom, which can significantly influence its biological activity and pharmacokinetic properties compared to its analogs with different substituents on the phenyl ring.

Biologische Aktivität

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3,4,5-trimethoxybenzamide is a compound of interest due to its potential biological activities, particularly in the realm of neuropharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula : C23H28FN3O4

- Molecular Weight : 423.49 g/mol

- CAS Number : Not specifically listed but can be derived from its structural components.

The structure features a piperazine ring, a fluorophenyl group, and a trimethoxybenzamide moiety, which are critical for its biological activity.

This compound exhibits several mechanisms that contribute to its pharmacological profile:

- Monoamine Oxidase Inhibition : Research indicates that derivatives containing the piperazine moiety can act as selective inhibitors of monoamine oxidase (MAO), particularly MAO-B. This inhibition is crucial for the potential treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

- Serotonin Reuptake Inhibition : Similar compounds have shown activity as serotonin-selective reuptake inhibitors (SSRIs), which are important in managing mood disorders .

Pharmacological Effects

- Neuroprotective Effects : The compound has been studied for its neuroprotective properties, particularly in models of oxidative stress and neuroinflammation.

- Antidepressant Activity : Its ability to inhibit MAO and modulate serotonin levels suggests potential antidepressant effects.

- Anticancer Potential : Preliminary studies have indicated that certain derivatives may possess anticancer properties, warranting further investigation into their efficacy against various cancer cell lines.

Study on MAO Inhibition

In a study evaluating a series of pyridazinone derivatives similar to this compound, it was found that compounds with similar structures exhibited potent MAO-B inhibition with IC50 values as low as 0.013 µM. These compounds were reversible inhibitors and showed minimal cytotoxicity in healthy fibroblast cells .

Antidepressant Activity Assessment

A separate investigation into related piperazine derivatives revealed significant serotonin reuptake inhibition, suggesting potential use in treating depression. The structure-activity relationship highlighted the importance of specific substitutions on the piperazine ring for enhancing efficacy .

Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes for this compound, and what key reaction conditions optimize yield?

The synthesis typically involves multi-step reactions, starting with coupling the 3,4,5-trimethoxybenzamide core to a piperazine-ethyl intermediate. Critical steps include:

- Amide bond formation : Use coupling agents like HBTU or BOP in anhydrous THF or DMF, with triethylamine (EtN) as a base. Reaction times of 12–24 hours at room temperature are common .

- Piperazine functionalization : Introduce the 2-fluorophenyl group via nucleophilic substitution or Buchwald-Hartwig amination, requiring palladium catalysts (e.g., Pd(OAc)) and ligands (e.g., Xantphos) in refluxing toluene .

- Purification : Reverse-phase chromatography (e.g., methanol/water gradients with 0.1% formic acid) or preparative TLC improves purity. Yields range from 27% to 61%, depending on steric hindrance and solvent choice .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions. For example, the 3,4,5-trimethoxybenzamide protons appear as singlet peaks at δ 6.8–7.1 ppm, while the piperazine-ethyl chain shows splitting patterns at δ 2.5–3.5 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (e.g., [M+H] at m/z ~456.5 for related analogs) .

- HPLC : Purity >95% is achievable using C18 columns with acetonitrile/water gradients .

Q. What are the stability profiles of this compound under different storage conditions?

- Hydrolysis susceptibility : The benzamide core is stable in neutral buffers but degrades under strongly acidic (pH < 3) or basic (pH > 10) conditions, requiring storage at pH 6–8 .

- Temperature sensitivity : Long-term storage at –20°C in desiccated form prevents decomposition. Avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. What in silico strategies are effective for predicting biological targets, and how can binding affinities be validated?

- Molecular docking : Use software like AutoDock Vina to model interactions with serotonin receptors (e.g., 5-HT) or dopamine D receptors, leveraging the piperazine moiety’s affinity for GPCRs .

- MD simulations : Assess binding stability over 100-ns trajectories in explicit solvent (e.g., TIP3P water) to identify key residues (e.g., Asp3.32 in 5-HT receptors) .

- Experimental validation : Radioligand displacement assays (e.g., H-ketanserin for 5-HT) or SPR measurements quantify K values. For example, analogs show IC values <100 nM for D receptors .

Q. How does the substitution pattern on the piperazine ring influence pharmacokinetic properties?

- Fluorine substitution : The 2-fluorophenyl group enhances metabolic stability by reducing CYP450-mediated oxidation compared to non-fluorinated analogs .

- Methoxy groups : The 3,4,5-trimethoxybenzamide moiety improves solubility in polar solvents (logP ~2.5) but may limit blood-brain barrier penetration. Methyl or hydroxypropyl modifications on the piperazine nitrogen balance lipophilicity and clearance rates .

Q. What experimental approaches resolve contradictions in reported pharmacological data across model systems?

- Dose-response normalization : Account for differences in cell line receptor density (e.g., HEK293 vs. CHO cells) by expressing efficacy as % maximal response relative to a reference agonist .

- Off-target screening : Use panels like Eurofins Cerep’s Safety44 to identify confounding interactions (e.g., hERG inhibition) that may skew in vivo results .

- Species-specific assays : Compare rodent vs. human receptor isoforms (e.g., 5-HT affinity varies 10-fold between species) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.